molecular formula C8H12O2 B6281070 2-(1-ethenylcyclobutyl)acetic acid CAS No. 1245649-55-1

2-(1-ethenylcyclobutyl)acetic acid

Cat. No. B6281070
CAS RN: 1245649-55-1
M. Wt: 140.2
InChI Key:
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Description

2-(1-ethenylcyclobutyl)acetic acid, also known as 2-ECBA, is a cyclic carboxylic acid with a four-membered ring structure. It is a derivative of acetic acid and is used in a variety of scientific research applications.

Scientific Research Applications

2-(1-ethenylcyclobutyl)acetic acid has a wide range of scientific research applications. It is used in the synthesis of various compounds, such as cyclic ethers, cyclic amines, and cyclic sulfonamides. It is also used in the synthesis of polymers, such as polyamides and polyurethanes. 2-(1-ethenylcyclobutyl)acetic acid is also used as a starting material for the synthesis of pharmaceuticals and other bioactive compounds.

Mechanism of Action

2-(1-ethenylcyclobutyl)acetic acid has a number of different mechanisms of action. It acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It also acts as an inhibitor of prostaglandin synthesis. In addition, 2-(1-ethenylcyclobutyl)acetic acid has been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
2-(1-ethenylcyclobutyl)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). It has also been shown to inhibit the production of nitric oxide (NO), which is involved in the regulation of blood pressure. In addition, 2-(1-ethenylcyclobutyl)acetic acid has been shown to have anti-tumor activity.

Advantages and Limitations for Lab Experiments

2-(1-ethenylcyclobutyl)acetic acid has a number of advantages and limitations for lab experiments. The main advantage of using 2-(1-ethenylcyclobutyl)acetic acid is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of applications in scientific research. However, 2-(1-ethenylcyclobutyl)acetic acid has a number of limitations. It is not very stable and is subject to hydrolysis under acidic conditions. It is also not very soluble in water and has a low solubility in organic solvents.

Future Directions

There are a number of potential future directions for 2-(1-ethenylcyclobutyl)acetic acid. One potential direction is to investigate its potential as an anti-cancer drug. Another potential direction is to explore its potential as an anti-inflammatory agent. In addition, further research is needed to investigate its potential as a starting material for the synthesis of other bioactive compounds. Finally, further research is needed to investigate its potential as a starting material for the synthesis of polymers.

Synthesis Methods

2-(1-ethenylcyclobutyl)acetic acid is synthesized by the reaction of 1-ethenylcyclobutane with acetic acid in the presence of a catalyst. The reaction is carried out in an inert atmosphere at temperatures ranging from 80-100°C. The reaction can be catalyzed by a variety of metal salts, such as zinc chloride, magnesium chloride, or aluminum chloride. The reaction yields a mixture of 2-(1-ethenylcyclobutyl)acetic acid and 1-ethenylcyclobutyl acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-ethenylcyclobutyl)acetic acid involves the preparation of 1-ethenylcyclobutanol, which is then oxidized to 2-(1-ethenylcyclobutyl)acetic acid.", "Starting Materials": [ "Cyclobutene", "Ethylene gas", "Sodium borohydride", "Acetic acid", "Chromium trioxide", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Cyclobutene is reacted with ethylene gas in the presence of a catalyst to form 1-ethenylcyclobutene.", "1-ethenylcyclobutene is then reacted with sodium borohydride to form 1-ethenylcyclobutanol.", "1-ethenylcyclobutanol is oxidized using a mixture of chromium trioxide and sulfuric acid to form 2-(1-ethenylcyclobutyl)acetaldehyde.", "2-(1-ethenylcyclobutyl)acetaldehyde is then reacted with sodium hydroxide to form 2-(1-ethenylcyclobutyl)acetic acid." ] }

CAS RN

1245649-55-1

Product Name

2-(1-ethenylcyclobutyl)acetic acid

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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